N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-23-17-10-6-14(7-11-17)13-21(16-8-9-16)20(22)19-12-15-4-2-3-5-18(15)24-19/h2-7,10-12,16H,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDIVVQSTOOPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CC2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core through cyclization reactions, followed by the introduction of the cyclopropyl and methoxyphenyl groups via substitution reactions. The final step often involves the formation of the carboxamide group through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Trends : The target compound’s N-cyclopropyl and N-(4-methoxyphenylmethyl) groups distinguish it from analogues with substitutions on the benzofuran ring or simpler amide substituents. These features may enhance steric shielding, reducing metabolic degradation.
- Pharmacological Data : Evidence lacks bioactivity data, limiting direct efficacy comparisons. Future studies should evaluate receptor binding, solubility, and metabolic stability relative to analogues like Compounds A and B.
Biological Activity
N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-benzofuran-2-carboxamide (CAS No. 930082-11-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including its chemical structure, pharmacological properties, and relevant research findings.
Chemical Structure
This compound features a complex structure that includes:
- Benzofuran moiety : A fused ring system that contributes to the compound's pharmacological profile.
- Cyclopropyl group : A three-membered carbon ring that may influence the compound's reactivity and biological interactions.
- Methoxyphenyl substituent : Enhances lipophilicity and may affect binding affinity to biological targets.
The molecular formula is .
Anti-inflammatory and Analgesic Effects
Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties. These effects are hypothesized to arise from modulation of specific biochemical pathways involved in pain signaling and inflammation .
Research has shown that compounds with similar benzofuran structures often possess significant pharmacological activities, including anti-cancer and anti-viral effects. The benzofuran scaffold is known for its ability to interact with various biological targets, potentially leading to therapeutic applications in treating inflammatory diseases .
Neuroprotective Activity
A related study synthesized a series of benzofuran derivatives, revealing that certain compounds demonstrated neuroprotective effects against NMDA-induced excitotoxicity in neuronal cell cultures. Although this compound was not the primary focus, the findings suggest that similar structural motifs could confer neuroprotective properties .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound are crucial for understanding its biological activity. The following table summarizes key structural features and their potential impacts on activity:
| Compound Feature | Impact on Activity |
|---|---|
| Benzofuran moiety | Associated with anti-inflammatory and neuroprotective effects |
| Cyclopropyl group | May enhance binding affinity to targets |
| Methoxy group | Increases lipophilicity, potentially improving bioavailability |
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound to various receptors involved in pain and inflammation. These studies are essential for elucidating the compound's mechanism of action and optimizing its pharmacological profile .
Q & A
Q. What are the established synthetic methodologies for N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-benzofuran-2-carboxamide, and what critical steps ensure high yield?
Methodological Answer: The synthesis typically involves multi-step processes:
- Step 1: Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols or Pd-catalyzed C–H arylation to introduce aryl groups .
- Step 2: Coupling the carboxyl group with the cyclopropyl and 4-methoxyphenylmethylamine moieties. Transamidation reactions or carbodiimide-mediated couplings (e.g., EDC/HOBt) are common for forming carboxamide bonds .
- Critical Optimization:
- Use anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates.
- Purification via column chromatography or recrystallization (e.g., from ethanol) to achieve >95% purity .
- Yield Enhancement: Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR Spectroscopy: Use DMSO-d6 or CDCl3 to resolve proton environments. Key signals include:
- Benzofuran protons (δ 7.2–7.6 ppm, aromatic), cyclopropyl CH2 (δ 1.5–2.0 ppm), and methoxy groups (δ 3.8 ppm) .
- 13C NMR confirms carbonyl carbons (δ 160–165 ppm) and quaternary benzofuran carbons .
- X-ray Crystallography: Refinement with SHELXL validates bond lengths/angles (e.g., C–O bond: 1.36 Å, C–N bond: 1.45 Å) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (exact mass: ~365.15 g/mol) .
Advanced Research Questions
Q. How can researchers design experiments to optimize the reaction conditions for introducing the cyclopropyl and 4-methoxyphenylmethyl groups?
Methodological Answer:
- Catalyst Screening: Test Pd(OAc)2/XPhos for C–H activation or CuI for Ullmann-type couplings to improve regioselectivity .
- Solvent Optimization: Compare DMF (polar aprotic) vs. THF (low polarity) for coupling efficiency. DMF often enhances solubility of aromatic intermediates .
- Temperature Gradients: Conduct reactions at 50–80°C to balance reaction rate and side-product formation.
- In Situ Monitoring: Use TLC or HPLC to track intermediate formation and adjust reaction time dynamically .
Q. What strategies are recommended for resolving contradictions between in vitro bioactivity data and computational predictions for this compound?
Methodological Answer:
- Validation Workflow:
- Replicate Assays: Ensure consistent purity (>98% via HPLC) and solvent controls (DMSO <0.1% v/v) .
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HDACs). Compare binding poses with known inhibitors like C8 (a benzofuran carboxamide HDAC inhibitor) .
- Mutagenesis Studies: Validate predicted binding residues (e.g., His145, Asp181 in HDACs) via site-directed mutagenesis .
- Data Reconciliation: Apply statistical tools (e.g., Bland-Altman plots) to quantify variability between experimental and computational IC50 values .
Q. How does the substitution pattern on the benzofuran core influence the compound’s interaction with biological targets like HDACs?
Methodological Answer:
- Key Structural Features:
- Electron-Withdrawing Groups (e.g., -NO2): Increase electrophilicity, enhancing zinc-binding in HDAC active sites .
- Methoxy Groups: Improve solubility and π-stacking with hydrophobic pockets (e.g., HDAC1’s Phe205) .
- Cyclopropyl vs. Linear Alkyl: Cyclopropyl’s rigidity reduces conformational entropy, improving binding affinity (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for n-propyl) .
- SAR Studies: Synthesize analogs with substituents at C5/C6 positions and compare IC50 values (e.g., 3a: IC50 = 0.8 µM vs. 4a: IC50 = 2.3 µM) .
Q. What computational and experimental approaches are critical for analyzing metabolic stability of this compound?
Methodological Answer:
- In Vitro Metabolism:
- In Silico Predictions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
